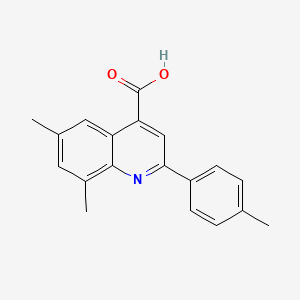

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO2. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-aminobenzophenone with acetone in the presence of a base, followed by cyclization and subsequent carboxylation . Another method includes the use of microwave-assisted synthesis, which offers a rapid and efficient route to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Aplicaciones Científicas De Investigación

The applications of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid are primarily in scientific research, particularly in the synthesis of antibacterial agents and the study of Mycobacterium tuberculosis inhibitors .

Chemical Information

6,8-Dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, also known as MFCD03420061, is a quinoline derivative with a molecular weight of 291.3 g/mol . Key identifiers include:

- IUPAC Name: 6,8-dimethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

- InChI Key: ISRKMRYQBAUEGW-UHFFFAOYSA-N

- SMILES: CC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C

- Molecular Formula: C19H17NO2

Antibacterial Research

Quinolone-4-carboxylic acid derivatives are versatile intermediates in synthesizing polysubstituted quinoline-4-carboxylic acid derivatives . These compounds have been evaluated for in vitro antibacterial activities against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) .

Structural modifications of 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity . Researchers synthesize new 2-phenyl-quinoline-4-carboxylic acid derivatives from aniline, 2-nitrobenzaldehyde, and pyruvic acid using the Doebner reaction .

Mycobacterium Tuberculosis Inhibitors

Mecanismo De Acción

The mechanism of action of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

- 3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- 2-(4-methylphenyl)quinoline-4-carboxylic acid

Uniqueness

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its complex structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H17NO2, with a molecular weight of approximately 291.34 g/mol. Its structure features a quinoline ring with methyl and carboxylic acid functional groups that influence its reactivity and biological interactions.

Biological Activity Overview

Quinoline derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Properties : Research indicates that quinoline derivatives can possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Some studies have highlighted the potential of quinoline derivatives to act against viral infections, with specific compounds demonstrating effective inhibition of viral replication .

- Antileishmanial Activity : Quinoline derivatives have shown promise in treating leishmaniasis, with specific compounds being tested against Leishmania donovani .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various biological macromolecules such as proteins and nucleic acids, influencing biochemical pathways critical for microbial growth and viral replication.

Antibacterial Activity

A study evaluated the antibacterial efficacy of several quinoline derivatives against multiple bacterial strains. The results indicated that structural modifications significantly enhanced their antibacterial properties. For instance, certain derivatives showed Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ampicillin .

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Other Quinoline Derivative | 6.25 | Escherichia coli |

| Ampicillin | 1.0 | Staphylococcus aureus |

Antiviral Activity

In antiviral studies against Enterovirus D68 (EV-D68), certain quinoline derivatives demonstrated EC50 values in the submicromolar range. The selectivity index (SI) was significantly high, indicating low cytotoxicity alongside potent antiviral activity .

| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.5 | 100 | 200 |

| Compound B | 0.3 | 90 | 300 |

Antileishmanial Activity

Research focused on the antileishmanial properties of quinoline derivatives found that specific compounds exhibited IC50 values indicating effective inhibition of Leishmania promastigotes at low concentrations .

Propiedades

IUPAC Name |

6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBOZCFEPSTTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193351 | |

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-41-7 | |

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.